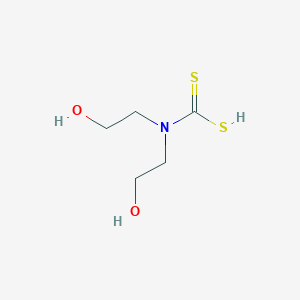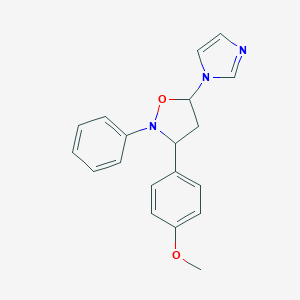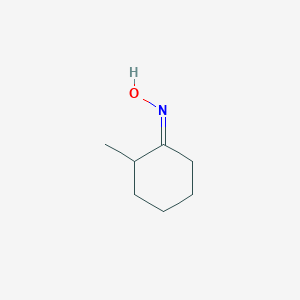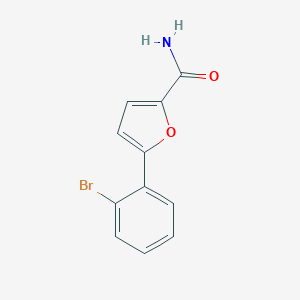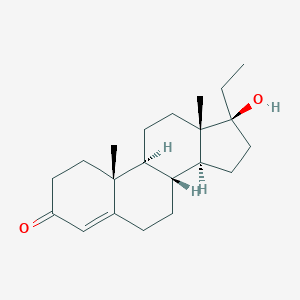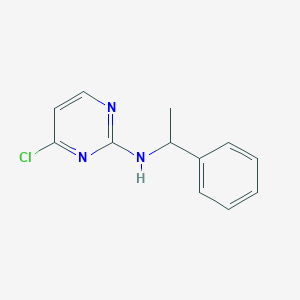
N-(4-chloro-2-pyrimidinyl)-N-(1-phenylethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-pyrimidinyl)-N-(1-phenylethyl)amine, commonly known as CPEA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPEA belongs to the class of arylalkylamines and has a molecular weight of 250.77 g/mol.
作用機序
CPEA acts as a substrate for monoamine transporters, including serotonin, dopamine, and norepinephrine transporters. Once inside the cell, CPEA inhibits the reuptake of these neurotransmitters, leading to an increase in their extracellular levels. This mechanism of action is similar to that of commonly used antidepressants such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).
Biochemical and Physiological Effects
CPEA has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the enhancement of synaptic transmission, and the activation of intracellular signaling pathways. CPEA has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
CPEA has several advantages for use in lab experiments, including its high potency and selectivity towards monoamine transporters, its ability to cross the blood-brain barrier, and its well-defined mechanism of action. However, CPEA also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the study of CPEA, including the development of new CPEA analogs with improved pharmacological properties, the investigation of its potential use as a therapeutic agent for other psychiatric disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the use of CPEA in combination with other drugs or therapies may lead to improved treatment outcomes for various conditions.
合成法
CPEA can be synthesized using various methods, including the reduction of 4-chloro-2-nitropyrimidine with sodium borohydride followed by the reaction with 1-phenylethylamine. Another method involves the reaction of 4-chloro-2,6-diaminopyrimidine with 1-phenylethylamine in the presence of a catalyst.
科学的研究の応用
CPEA has been extensively studied for its potential applications in various fields, including neuroscience, medicinal chemistry, and drug discovery. In neuroscience, CPEA has been shown to modulate the activity of monoamine transporters, which play a crucial role in the regulation of neurotransmitter levels. CPEA has also been investigated for its potential use as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders.
In medicinal chemistry, CPEA has been used as a lead compound for the development of new drugs targeting monoamine transporters. CPEA analogs have been synthesized and evaluated for their binding affinity and selectivity towards different transporter subtypes. These studies have led to the discovery of several new compounds with improved pharmacological properties.
特性
製品名 |
N-(4-chloro-2-pyrimidinyl)-N-(1-phenylethyl)amine |
|---|---|
分子式 |
C12H12ClN3 |
分子量 |
233.69 g/mol |
IUPAC名 |
4-chloro-N-(1-phenylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)15-12-14-8-7-11(13)16-12/h2-9H,1H3,(H,14,15,16) |
InChIキー |
DDEUEAYOTPLDPU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=N2)Cl |
正規SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



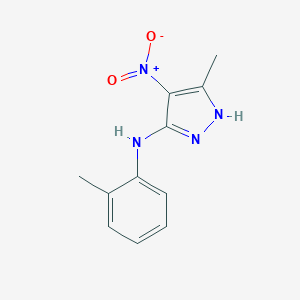
![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)
![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)
